molecular formula C12H14N2O3S B7865245 4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid

4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid

Cat. No.: B7865245
M. Wt: 266.32 g/mol
InChI Key: IDNICDGVLOKMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid is a chemical compound that features a thiomorpholine ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid typically involves the reaction of thiomorpholine-4-carbonyl chloride with 4-aminobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be oxidized to produce derivatives such as this compound derivatives.

  • Reduction: The thiomorpholine ring can be reduced to form thiomorpholine derivatives.

  • Substitution: The amino group on the benzoic acid can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives with various functional groups.

  • Reduction: Thiomorpholine derivatives with reduced sulfur atoms.

  • Substitution: Amino-substituted benzoic acid derivatives.

Scientific Research Applications

4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid is similar to other compounds that contain thiomorpholine and benzoic acid moieties. Some of these similar compounds include:

  • 4-(Morpholine-4-carbonyl)benzoic acid: Similar structure but with an oxygen atom instead of sulfur in the ring.

  • 4-(Thiomorpholine-4-carbonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of the amino group.

Uniqueness: The presence of the thiomorpholine ring and the amino group on the benzoic acid moiety makes this compound unique compared to other similar compounds

Properties

IUPAC Name

4-(thiomorpholine-4-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-11(16)9-1-3-10(4-2-9)13-12(17)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNICDGVLOKMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.